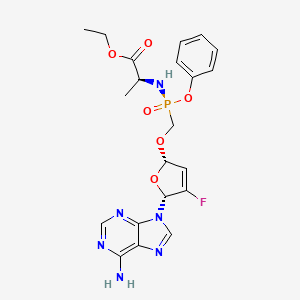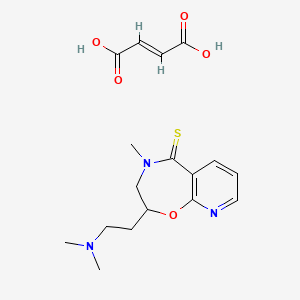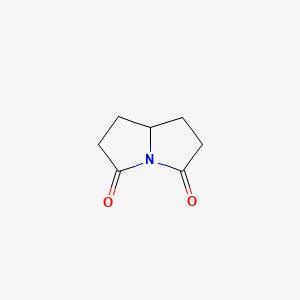
Rovafovir etalafenamide
Overview
Description
Rovafovir etalafenamide, also known by its development code GS-9131, is an experimental drug developed by Gilead Sciences for the treatment of HIV-1 infection . It is a nucleotide reverse transcriptase inhibitor and a prodrug of GS-9148 . This compound itself has no antiviral activity, but once consumed, it is metabolized through the hydrolysis of the phosphonoamidate group to generate the antiviral compound GS-9148 .
Preparation Methods
The synthesis of Rovafovir etalafenamide involves a multi-step process starting from a nucleoside core and an elaborated phosphonamidate alcohol . The assembly begins with a decarboxylative elimination of a β-hydroxyacid to yield the corresponding cyclic enol ether . This is followed by an iodoetherification reaction to couple the cyclic enol ether with a functionalized phosphonamidate alcohol . An oxidative syn elimination then installs the required fluoroalkene, and a final deprotection reaction yields the active pharmaceutical ingredient .
Industrial production methods have been developed to enhance manufacturing effectiveness, improve processing time, reduce cost, and minimize environmental impact . Two new routes were developed to a key synthetic intermediate, which was converted to the final product using a new protecting group strategy .
Chemical Reactions Analysis
Rovafovir etalafenamide undergoes several types of chemical reactions during its synthesis and metabolism:
Decarboxylative Elimination: This reaction involves the removal of a carboxyl group from a β-hydroxyacid to form a cyclic enol ether.
Iodoetherification: This reaction couples the cyclic enol ether with a functionalized phosphonamidate alcohol.
Oxidative Syn Elimination: This reaction installs the required fluoroalkene.
Common reagents used in these reactions include β-hydroxyacid, phosphonamidate alcohol, and various oxidizing agents . The major product formed from these reactions is the active pharmaceutical ingredient GS-9148 .
Scientific Research Applications
Rovafovir etalafenamide has significant scientific research applications, particularly in the field of medicine. It is being investigated for its potential to treat HIV-1 infection . The compound shows antiviral activity against viruses containing major mutations associated with resistance to nucleoside analog reverse-transcriptase inhibitors, which are commonly used to treat HIV/AIDS infection .
In addition to its medical applications, this compound is also of interest in the fields of chemistry and biology for its unique synthetic routes and reaction mechanisms . The development of efficient industrial production methods has implications for the pharmaceutical industry, particularly in terms of cost reduction and environmental impact .
Mechanism of Action
Rovafovir etalafenamide is a nucleotide reverse transcriptase inhibitor and a prodrug of GS-9148 . Once consumed, it is metabolized through the hydrolysis of the phosphonoamidate group to generate GS-9148 . GS-9148 is then phosphorylated and acts as a chain terminator of DNA polymerization, thereby inhibiting the replication of HIV-1 . This mechanism targets the reverse transcriptase enzyme, which is essential for the replication of the virus .
Comparison with Similar Compounds
Rovafovir etalafenamide is similar to other nucleotide reverse transcriptase inhibitors, such as tenofovir alafenamide and tenofovir disoproxil fumarate . this compound has a unique resistance profile and shows antiviral activity against viruses with major mutations associated with resistance to other nucleoside analog reverse-transcriptase inhibitors . This makes it a promising candidate for the treatment of HIV-1 infection, particularly in cases where resistance to other drugs has developed .
Similar compounds include:
- Tenofovir alafenamide
- Tenofovir disoproxil fumarate
- Emtricitabine
- Lamivudine
These compounds share similar mechanisms of action but differ in their resistance profiles and pharmacokinetic properties .
Properties
CAS No. |
912809-27-9 |
|---|---|
Molecular Formula |
C21H24FN6O6P |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H24FN6O6P/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25)/t13-,16-,20+,35+/m0/s1 |
InChI Key |
OCJRRXHWPBXZSU-BJBBEUPESA-N |
SMILES |
CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[P@@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS-9131; GS 9131; GS9131; Rovafovir Etalafenamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















